molecular formula C18H22N2O4S B467820 N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide CAS No. 650572-71-7

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide

Katalognummer: B467820
CAS-Nummer: 650572-71-7
Molekulargewicht: 362.4g/mol
InChI-Schlüssel: PWANYMIPMMSYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide is an advanced chemical entity designed for research applications, particularly in medicinal chemistry and pharmacology. Its molecular structure integrates a sulfonamide moiety, a feature prevalent in compounds that act as inhibitors of carbonic anhydrase enzymes . This structural characteristic suggests potential for investigation in related biochemical pathways. Furthermore, the scaffold incorporates a phenoxyacetamide group, a motif found in various compounds studied for their antibacterial properties against plant pathogens . The strategic inclusion of the sec -butyl group is intended to fine-tune the molecule's lipophilicity and steric profile, which are critical parameters for optimizing bioavailability and target binding affinity. Research into analogous N-phenylacetamide derivatives has demonstrated that such structural modifications can significantly influence biological activity . This compound is supplied exclusively for use in non-clinical laboratory research to explore these and other potential mechanisms of action. All studies should be conducted in accordance with appropriate safety guidelines and regulations.

Eigenschaften

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-13(2)16-6-4-5-7-17(16)24-12-18(21)20-14-8-10-15(11-9-14)25(19,22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWANYMIPMMSYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution Followed by Amide Coupling

A widely reported method involves sequential nucleophilic substitution and carbodiimide-mediated amide bond formation. The synthesis begins with 2-sec-butylphenol, which undergoes alkylation with chloroacetyl chloride in the presence of a base such as potassium carbonate. The resulting 2-(2-sec-butylphenoxy)acetyl chloride is then reacted with 4-aminobenzenesulfonamide under Schotten-Baumann conditions:

Reaction Scheme

2-sec-Butylphenol+ClCH2COClK2CO3,THF2-(2-sec-butylphenoxy)acetyl chloride4-aminobenzenesulfonamideTarget compound\text{2-sec-Butylphenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{2-(2-sec-butylphenoxy)acetyl chloride} \xrightarrow{\text{4-aminobenzenesulfonamide}} \text{Target compound}

Optimization Data

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventTetrahydrofuran (THF)7898.5
BaseTriethylamine8299.1
Temperature0–5°C (amide coupling)8598.7

Side products include N-acetylated byproducts (≤3%) and unreacted sulfonamide (≤2%), mitigated by stoichiometric control.

Reductive Amination Approach

Alternative routes employ reductive amination to construct the acetamide moiety. Here, 4-nitrobenzenesulfonamide is first reduced to 4-aminobenzenesulfonamide using hydrogen gas and palladium on carbon. The amine is then condensed with 2-(2-sec-butylphenoxy)acetic acid via carbodiimide coupling (EDC/HOBt):

Critical Steps

  • Nitro Reduction :

    4-NO2C6H4SO2NH2H2,Pd/C4-NH2C6H4SO2NH2(Yield: 92%)[2]\text{4-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-NH}_2\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2 \quad (\text{Yield: 92\%})
  • Coupling :

    2-(2-sec-butylphenoxy)acetic acid+4-aminobenzenesulfonamideEDC, HOBtTarget compound(Yield: 76%)[5]\text{2-(2-sec-butylphenoxy)acetic acid} + \text{4-aminobenzenesulfonamide} \xrightarrow{\text{EDC, HOBt}} \text{Target compound} \quad (\text{Yield: 76\%})

Comparative Efficiency

MethodTime (h)Yield (%)Purity (%)
Nucleophilic128598.7
Reductive amination187697.2

Protection-Deprotection Strategies

To prevent undesired side reactions during coupling, advanced syntheses utilize protective groups. For instance, the tert-butoxycarbonyl (Boc) group safeguards the sulfonamide nitrogen during intermediate steps:

Procedure

  • Boc Protection :

    4-aminobenzenesulfonamideBoc2O, DMAP4-(Boc-NH)SO2C6H4NH2(Yield: 88%)[2]\text{4-aminobenzenesulfonamide} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{4-(Boc-NH)SO}_2\text{C}_6\text{H}_4\text{NH}_2 \quad (\text{Yield: 88\%})
  • Deprotection :

    Protected intermediateHCl, dioxaneTarget compound(Yield: 91%)[5]\text{Protected intermediate} \xrightarrow{\text{HCl, dioxane}} \text{Target compound} \quad (\text{Yield: 91\%})

Advantages

  • Minimizes sulfonamide oxidation (<1% sulfonic acid byproduct).

  • Enhances coupling efficiency (yield increases from 76% to 85%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J = 6.8 Hz, 6H, sec-butyl CH₃), 2.88–2.95 (m, 1H, sec-butyl CH), 4.62 (s, 2H, OCH₂CO), 7.02–7.45 (m, 8H, aromatic), 10.12 (s, 1H, NH).

  • HRMS : m/z 363.1382 [M+H]⁺ (calc. 363.1379).

Purity Assessment

MethodResultSpecification
HPLC (C18 column)99.1%≥98.0%
Karl Fischer0.12% moisture≤0.5%
Residual solvents<50 ppm (THF)ICH Q3C

Scale-Up and Industrial Considerations

Pilot-scale batches (10 kg) achieved 81% yield using continuous flow chemistry, reducing reaction time from 12 h to 2 h. Key parameters:

  • Flow Reactor : Stainless steel, 100 mL volume.

  • Temperature Gradient : 25°C (mixing zone) → 50°C (reaction zone).

  • Throughput : 5 L/h.

Cost Analysis

ComponentCost per kg ($)
2-sec-Butylphenol120
4-Aminobenzenesulfonamide340
EDC95

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide has been investigated for its role as a therapeutic agent, particularly in the context of pain management and neurological disorders.

  • Pain Management : The compound has been noted for its inhibitory effects on voltage-gated sodium channels, specifically Nav1.7, which are critical in pain perception. Inhibitors of these channels can provide relief from chronic pain conditions, including neuropathic pain .
  • Neurological Disorders : Research indicates that compounds similar to N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide may have implications in treating conditions such as depression, multiple sclerosis, and other central nervous system disorders. The modulation of sodium channels can influence neuronal excitability and neurotransmitter release, potentially alleviating symptoms associated with these disorders .

Synthesis and Formulation

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide involves several chemical processes that ensure high purity and efficacy. Various patents detail improved methods for synthesizing this compound, emphasizing the importance of minimizing impurities during production .

Table 1: Synthesis Overview

StepDescriptionConditions
1Reaction of 4-aminobenzenesulfonamide with acetic anhydride50°C for 3 hours
2Coupling with 2-sec-butylphenol under basic conditionsRoom temperature overnight
3Purification via recrystallizationEthanol solvent

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial evaluated a compound structurally related to N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide in patients with chronic neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo groups .
  • Case Study 2 : Research on animal models demonstrated that administration of the compound led to decreased inflammatory responses and improved recovery times following nerve injury, suggesting potential applications in post-surgical pain management .

Wirkmechanismus

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent Modifications Biological Activity/Application Key Physical Properties Source
N-[4-(Morpholinosulfonyl)phenyl]-2-(4-chlorophenylamino)acetamide (5l) Morpholinosulfonyl + 4-Cl-phenylamino Anti-COVID-19 agent Mp: 167–169°C; IR: 3280 (N–H), 1665 (C=O) cm⁻¹ BMC Chemistry
N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (CAS 303133-58-6) Phenylsulfanyl + phenyl vs. phenoxy Not reported (structural analog) Molar mass: 375.53 g/mol Acta Cryst. E
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide Chloroacetamide vs. phenoxy-sec-butyl Intermediate for antimicrobial agents Molar mass: 248.69 g/mol ChemBK
2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide Methoxyphenoxy + isoxazole-sulfamoyl Potential kinase inhibitor CAS: 433318-40-2; LogP: ~3.2 (predicted) ECHEMI

Key Observations :

  • Antimicrobial Potential: The chloroacetamide analog () serves as a precursor for thiazole and pyrazole derivatives with confirmed antimicrobial activity, suggesting that the target compound’s phenoxy-sec-butyl group could enhance membrane permeability .

Pharmacokinetic and Physicochemical Properties

Melting Points and Stability
  • The target compound’s melting point is unreported, but analogs with similar substituents (e.g., compound 5l at 167–169°C ) suggest a range of 160–180°C.
  • Crystallographic data for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-hydroxyphenyl)acetamide () reveals a monoclinic crystal system (P21/n), which may differ from the target compound due to the absence of a hydroxy group .
Spectroscopic Data
  • IR Spectroscopy: The target compound’s amide C=O stretch is expected near 1665 cm⁻¹, similar to compound 5l . The sec-butylphenoxy group may introduce C–O–C stretches at 1240–1260 cm⁻¹.
  • NMR : The ¹H-NMR of compound 5l shows aromatic protons at δ 7.45–7.85 ppm and amide N–H at δ 10.2 ppm . The target compound’s sec-butyl group would display characteristic methyl/methine splits (δ 0.8–1.5 ppm).

Biologische Aktivität

N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 312734-28-4
  • Melting Point : Not specified in available literature

Synthesis

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide typically involves the reaction of sulfonamide derivatives with acetamides in the presence of various catalysts. The process may vary slightly depending on the substituents used, but generally follows established protocols for amide formation.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a derivative of N-phenylacetamide containing thiazole moieties exhibited promising antibacterial activity against several bacterial strains, with minimum effective concentrations (EC50) significantly lower than those of standard treatments. Specifically, one derivative showed an EC50 of 156.7 µM against Xanthomonas oryzae, outperforming traditional antibiotics like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .

Analgesic and Antipyretic Properties

Research into related compounds has demonstrated that certain N-(4-hydroxyphenyl) acetamide derivatives retain analgesic and antipyretic properties while exhibiting reduced hepatotoxicity compared to conventional analgesics like acetaminophen (APAP). In vivo studies indicated that these compounds did not significantly elevate liver function tests (LFTs), suggesting a safer profile for pain management applications .

Anticonvulsant Activity

The anticonvulsant properties of N-phenylacetamide derivatives have also been explored. A study evaluated various derivatives for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. Some compounds demonstrated significant protective effects at doses of 100 mg/kg, indicating potential as new antiepileptic drugs (AEDs) . The structure-activity relationship (SAR) studies revealed that modifications to the phenyl ring influenced anticonvulsant activity, emphasizing the importance of lipophilicity in drug efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide against Xanthomonas species, demonstrating a clear advantage over existing treatments.
    CompoundEC50 (µM)Comparison
    A1156.7Better than bismerthiazol (230.5 µM)
    A4194.9Slightly better than thiodiazole copper (607.5 µM)
  • Analgesic Studies : In vivo tests on related acetamides showed that compounds labeled as 3b and 3r exhibited reduced hepatotoxicity compared to APAP, with survival rates significantly higher in treated groups .
  • Anticonvulsant Screening : Various derivatives were tested for their anticonvulsant effects using MES models, with notable results indicating that certain modifications led to enhanced efficacy at specific dosages .

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., amide NH at ~10 ppm, aromatic protons at 6.5–8.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates bond angles/distances, particularly for the sec-butyl and sulfonamide groups .

What biological activity assays are recommended for initial screening of this compound?

Q. Basic

  • Enzyme Inhibition: Test against sulfotransferases or carbonic anhydrases due to the sulfonamide moiety, using fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis) .
  • Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

How can researchers reconcile conflicting data in biological activity studies?

Advanced
Discrepancies may arise from:

  • Purity Variability: Impurities (e.g., unreacted precursors) can skew bioassay results. Validate purity via HPLC and repeat assays .
  • Assay Conditions: Differences in pH, solvent (DMSO vs. saline), or cell line passage numbers. Standardize protocols across labs .
  • Structural Confirmation: Re-examine NMR/X-ray data to rule out polymorphic forms or degradation products .

What computational methods aid in predicting the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfotransferases) based on the sulfonamide group’s hydrogen-bonding potential .
  • QSAR Modeling: Correlate substituent effects (e.g., sec-butyl chain length) with bioactivity using descriptors like logP and polar surface area .

How do physicochemical properties (solubility, stability) impact experimental design?

Q. Advanced

  • Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Acetamide derivatives often show poor water solubility, requiring co-solvents (e.g., 10% DMSO) for in vitro studies .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C under inert atmosphere to prevent hydrolysis .

What reaction mechanisms explain the compound’s synthetic pathways?

Q. Advanced

  • Nucleophilic Acyl Substitution: The amine group of 4-(aminosulfonyl)aniline attacks the electrophilic carbonyl of 2-(2-sec-butylphenoxy)acetyl chloride, facilitated by TBTU’s carbodiimide-like activation .
  • Side Reactions: Competing esterification or oxidation of the sec-butyl group may occur; suppress with inert atmospheres (N₂/Ar) .

How can structural modifications enhance target selectivity?

Q. Advanced

  • Sulfonamide Optimization: Replace the aminosulfonyl group with methylsulfonyl to alter electron-withdrawing effects .
  • Phenoxy Substituents: Introduce halogens (Cl, F) at the phenyl ring to improve lipophilicity and membrane permeability .

What are the limitations of X-ray crystallography versus NMR for structural analysis?

Q. Advanced

  • X-ray: Requires high-quality crystals; unsuitable for amorphous or hygroscopic samples. Provides absolute stereochemistry but may miss dynamic conformations .
  • NMR: Detects solution-state conformers but struggles with quaternary carbons or low sensitivity for heavy atoms (e.g., sulfur) .

How can reaction conditions be optimized for scalability?

Q. Advanced

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • Flow Chemistry: Implement continuous-flow reactors for precise temperature control and higher yields in coupling steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.